molecular formula C9H13N5O B13015749 3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)propan-1-amine

3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)propan-1-amine

Cat. No.: B13015749
M. Wt: 207.23 g/mol
InChI Key: GAMFIGREFILQAI-UHFFFAOYSA-N
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Description

3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)propan-1-amine is a chemical compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazolo[1,5-a]pyrimidine ring system, which is a fused heterocyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)propan-1-amine typically involves the condensation of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ol with 3-chloropropan-1-amine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted triazolopyrimidine derivatives.

Mechanism of Action

The mechanism of action of 3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)propan-1-amine is unique due to the presence of the propan-1-amine moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H13N5O

Molecular Weight

207.23 g/mol

IUPAC Name

3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]propan-1-amine

InChI

InChI=1S/C9H13N5O/c1-7-5-8(15-4-2-3-10)14-9(13-7)11-6-12-14/h5-6H,2-4,10H2,1H3

InChI Key

GAMFIGREFILQAI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)OCCCN

Origin of Product

United States

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